6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a trifluoromethyl-substituted phenyl group attached to a triazine core. Triazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Attachment of Phenyl Groups: The phenyl and trifluoromethyl-substituted phenyl groups are attached via coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the triazine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine core can interact with DNA, potentially inhibiting DNA replication and transcription. The morpholine ring and phenyl groups may enhance its binding affinity to target proteins, leading to various biological effects. The trifluoromethyl group can increase the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Altretamine: Another triazine derivative used as an antineoplastic agent.
Tretamine: Known for its alkylating properties.
Tetrazole-containing Triazines: Studied for their cytotoxic activity against tumor cells.
Uniqueness
6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-morpholin-4-yl-4-N-phenyl-2-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)14-6-8-16(9-7-14)25-18-26-17(24-15-4-2-1-3-5-15)27-19(28-18)29-10-12-30-13-11-29/h1-9H,10-13H2,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLVRLYOIWOTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)C(F)(F)F)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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